4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Vorbereitungsmethoden
The synthesis of 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with cyclopentylamine to form an amide bond. This intermediate is then reacted with 2-oxoazetidine to introduce the azetidinyl group. The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the azetidinyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide can be compared with other benzamide derivatives such as:
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-methylbenzamide: Lacks the azetidinyl and cyclopentyl groups, making it less complex.
N-methoxy-N-methylbenzamide: Contains a methoxy group on the nitrogen, altering its reactivity and biological activity
Eigenschaften
Molekularformel |
C16H20N2O3 |
---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-6-4-12(5-7-13)15(20)17-16(9-2-3-10-16)18-11-8-14(18)19/h4-7H,2-3,8-11H2,1H3,(H,17,20) |
InChI-Schlüssel |
MGPUVPPZUCEJHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2(CCCC2)N3CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.